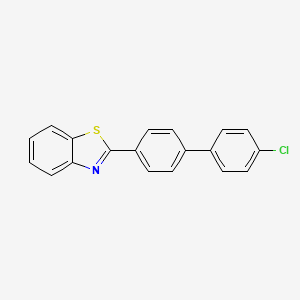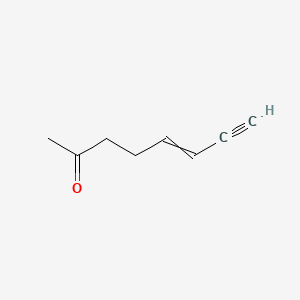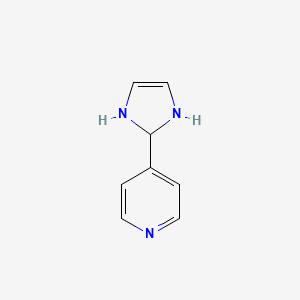![molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
[Ala11,D-Leu15]-Orexin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ala11,D-Leu15]-オレキシンBは、オレキシン-2受容体(OX2)に対する強力かつ選択的なアゴニストとして作用する合成ペプチドです。 この化合物は、天然の神経ペプチドであるオレキシンBから誘導され、11番目と15番目のアミノ酸位置に、それぞれアラニンとD-ロイシンが置換された特定の修飾が加えられています 。 この化合物は、オレキシン-1受容体(OX1)に対してOX2に対して400倍の選択性を示し、科学研究において貴重なツールとなっています .
科学的研究の応用
[Ala11,D-Leu15]-Orexin B is extensively used in scientific research due to its high selectivity for the orexin-2 receptor. Some of its applications include:
Neuroscience: Studying the role of orexin receptors in regulating sleep-wake cycles, feeding behavior, and arousal.
Pharmacology: Investigating the potential therapeutic effects of orexin receptor agonists in treating sleep disorders such as narcolepsy.
Behavioral Studies: Examining the effects of orexin receptor activation on anxiety, depression, and social behavior in animal models.
作用機序
[Ala11,D-Leu15]-オレキシンBは、オレキシン-2受容体(OX2)に選択的に結合して活性化することでその効果を発揮します。 この活性化は、Gタンパク質を含む細胞内シグナル伝達経路をトリガーし、ニューロンの活性を調節します。 この化合物がOX1よりもOX2に対して高い選択性を示すのは、11番目と15番目の位置における特定のアミノ酸置換によるものです .
類似の化合物との比較
類似の化合物
オレキシンA: OX1とOX2の両方の受容体を活性化する天然の神経ペプチド。
オレキシンB: ペプチドの非修飾形態で、OX1とOX2の両方の受容体を活性化しますが、[Ala11,D-Leu15]-オレキシンBに比べて選択性が低い.
独自性
[Ala11,D-Leu15]-オレキシンBは、オレキシン-2受容体に対する高い選択性により、OX1活性化による混同行わずにOX2の特定の機能を研究するための貴重なツールとなっています .
準備方法
合成経路と反応条件
[Ala11,D-Leu15]-オレキシンBの合成には、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)が用いられます。 このプロセスは、C末端アミノ酸を固体樹脂に結合させることから始まり、その後、保護されたアミノ酸が順次付加されます。 各アミノ酸は、N,N’-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、成長中のペプチド鎖に結合されます。 ペプチド鎖が完全に組み立てられたら、樹脂から切り離し、脱保護して最終生成物を得ます .
工業生産方法
[Ala11,D-Leu15]-オレキシンBの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、SPPSプロセスをスケールアップすることです。 これには、反応条件の最適化、自動ペプチド合成装置の使用、および目的の純度レベルを実現するための高性能液体クロマトグラフィー(HPLC)による精製が含まれます .
化学反応の分析
反応の種類
[Ala11,D-Leu15]-オレキシンBは、その合成において主にペプチド結合形成を行います。 この化合物は比較的安定しており、通常の条件下では酸化、還元、置換反応には容易には参加しません .
一般的な試薬と条件
カップリング試薬: N,N’-ジイソプロピルカルボジイミド(DIC)、ヒドロキシベンゾトリアゾール(HOBt)
切断試薬: トリフルオロ酢酸(TFA)は、ペプチドを樹脂から除去するために使用されます
精製: 高性能液体クロマトグラフィー(HPLC)
主要な生成物
合成の主要な生成物は、[Ala11,D-Leu15]-オレキシンBペプチドそのものであり、分子量は約2857.26 g/molです .
科学研究における用途
[Ala11,D-Leu15]-オレキシンBは、オレキシン-2受容体に対する高い選択性のために、科学研究で広く使用されています。 その用途には以下が含まれます。
類似化合物との比較
Similar Compounds
Orexin A: A natural neuropeptide that activates both OX1 and OX2 receptors.
Uniqueness
This compound is unique due to its high selectivity for the orexin-2 receptor, making it a valuable tool for studying the specific functions of OX2 without the confounding effects of OX1 activation .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-UBNRXWOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of [Ala11,D-Leu15]-Orexin B?
A1: this compound is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, ] Binding to OX2R triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability and neurotransmitter release. [, ]
Q2: How does this compound differ from Orexin A in its receptor binding and effects?
A2: While Orexin A activates both OX1R and OX2R, this compound demonstrates a high selectivity for OX2R. [, ] This selectivity translates to distinct pharmacological profiles, with this compound exhibiting more specific effects on sleep/wake regulation and cataplexy without the potential reinforcing effects associated with OX1R activation. []
Q3: What are the key physiological effects of this compound administration observed in animal models?
A3: In rodent models of narcolepsy, this compound effectively increases wakefulness, stabilizes sleep architecture by reducing transitions between wakefulness and NREM sleep, and reduces cataplexy-like episodes. [] This highlights its potential as a treatment for sleep-wake disorders associated with orexin deficiency.
Q4: How does this compound influence glutamatergic transmission in the ventral tegmental area (VTA)?
A4: this compound enhances glutamatergic transmission in the VTA through two main mechanisms: 1) it increases presynaptic glutamate release in a protein kinase C (PKC)-dependent manner, and 2) it potentiates postsynaptic NMDA receptor activity, also via PKC activation. [] This suggests a role for OX2R in modulating reward and motivational processes.
Q5: Has this compound demonstrated efficacy in alleviating cardiovascular dysfunction?
A5: While Orexin A is known to elevate blood pressure and heart rate, this compound has demonstrated a cardioprotective effect in models of ischemia/reperfusion injury. [] This cardioprotection is linked to the activation of ERK1/2 and Akt signaling pathways in myocardial tissue. [] Interestingly, this effect is not seen with Orexin A, suggesting a unique role for OX2R in cardiac function.
Q6: Are there any known links between OX2R expression and human heart failure?
A6: Research suggests a potential correlation between OX2R and heart failure. Studies have shown a significant inverse correlation between OX2R expression and the severity of heart failure symptoms as assessed by the New York Heart Association (NYHA) functional classification. [] This finding warrants further investigation into the therapeutic potential of OX2R agonists in heart failure.
Q7: What are the potential advantages of targeting OX2R selectively for therapeutic purposes?
A7: Selective OX2R agonism, like that achieved with this compound, offers several potential advantages. These include: * Targeted effects on sleep/wake regulation and cataplexy: This minimizes the risk of off-target effects associated with broader orexin receptor activation. []* Reduced potential for drug-seeking behavior: Unlike Orexin A, this compound does not induce drug-seeking behavior in mice, suggesting a safer profile regarding addiction liability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)


![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)
